molecular formula C5H4BrNO3 B2956344 3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid CAS No. 1357469-89-6

3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid

Cat. No.: B2956344
CAS No.: 1357469-89-6
M. Wt: 205.995
InChI Key: RKFAWHJJYHBCLY-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C5H4BrNO3 It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom

Mechanism of Action

Mode of Action

Isoxazoles typically interact with their targets through various mechanisms, including binding to active sites or allosteric sites, leading to changes in the target’s function . The bromo and methyl groups in the compound may influence its binding affinity and selectivity.

Biochemical Pathways

Isoxazoles can affect various biochemical pathways depending on their targets . The downstream effects can range from modulation of signal transduction pathways to alteration of enzymatic activities.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid . Factors such as pH, temperature, and presence of other molecules can affect the compound’s stability and interaction with its targets. Additionally, in vivo factors such as the presence of transport proteins, the immune response, and individual genetic variations can also influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid typically involves the bromination of 4-methyl-1,2-oxazole-5-carboxylic acid. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and thiourea for thiol substitution. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include azide derivatives, thiol derivatives, and amine derivatives.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: It serves as a precursor for the synthesis of polymers and other advanced materials with specific properties.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-methyl-1,2-oxazole-3-carboxylic acid
  • 3-Bromo-5-methyl-1,2-oxazole-4-carboxylic acid
  • 3-Chloro-4-methyl-1,2-oxazole-5-carboxylic acid

Uniqueness

3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group on the oxazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom enhances its potential as a versatile intermediate in organic synthesis, allowing for further functionalization and derivatization.

Properties

IUPAC Name

3-bromo-4-methyl-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3/c1-2-3(5(8)9)10-7-4(2)6/h1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFAWHJJYHBCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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